Bicyclo[3.2.1]octan-1-ylmethanol
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Overview
Description
Bicyclo[3.2.1]octan-1-ylmethanol is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The bicyclo[3.2.1]octane ring system is a common structural motif in many natural products, making it a significant target for synthetic organic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing bicyclo[3.2.1]octan-1-ylmethanol involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems .
Industrial Production Methods
Industrial production methods for bicyclo[32 the synthetic routes developed in academic research can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique bicyclic structure allows for selective functionalization at different positions on the ring system .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Bicyclo[3.2.1]octan-1-ylmethanol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and interact with proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Bicyclo[3.2.1]octan-1-ylmethanol can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with an additional carbon atom in the ring system.
Tricyclo[3.2.1.02.7]octane: This compound features an additional ring fused to the bicyclo[3.2.1]octane system.
The uniqueness of this compound lies in its specific ring system and the functional groups that can be introduced onto the bicyclic framework .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-bicyclo[3.2.1]octanylmethanol |
InChI |
InChI=1S/C9H16O/c10-7-9-4-1-2-8(6-9)3-5-9/h8,10H,1-7H2 |
InChI Key |
IGARCCRFOGSEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)CO |
Origin of Product |
United States |
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